N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
CAS No.: 1428365-79-0
Cat. No.: VC4907068
Molecular Formula: C13H21N3O4
Molecular Weight: 283.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428365-79-0 |
|---|---|
| Molecular Formula | C13H21N3O4 |
| Molecular Weight | 283.328 |
| IUPAC Name | N'-[2-(dimethylamino)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
| Standard InChI | InChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19) |
| Standard InChI Key | JHZTVWVJKKLSKY-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O |
Introduction
N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a complex organic compound featuring both furan and oxalamide functional groups. Its molecular formula is C13H21N3O4, and it has a CAS number of 1428365-79-0. This compound is of interest in various scientific fields due to its potential biological activities and applications in organic synthesis.
Synthesis and Chemical Reactions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multiple steps. A common synthetic route begins with the preparation of the furan-3-yl intermediate, which can be synthesized through the Paal-Knorr reaction involving acetylene derivatives. This step is crucial as it sets the foundation for constructing the oxalamide structure.
The compound can undergo several types of chemical reactions, including oxidation and reduction reactions. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve alkyl halides or acyl chlorides as reactants.
Synthesis Steps
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Preparation of Furan-3-yl Intermediate: This involves the Paal-Knorr reaction.
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Construction of Oxalamide Structure: The furan-3-yl intermediate is linked to the oxalamide group.
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Purification: Techniques like recrystallization and chromatography are often employed.
Biological Activities and Applications
N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide belongs to the class of oxalamides, which are known for their diverse chemical reactivity and potential biological activities. Its unique structure allows it to interact with specific molecular targets within biological systems, potentially modulating their activity. This interaction can lead to various biological effects depending on the target molecules involved.
Potential Applications
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Organic Synthesis: It serves as a valuable building block due to its reactivity.
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Pharmaceuticals: Potential biological activities make it a subject of interest in medicinal chemistry.
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